Cas no 1595594-23-2 (4-2-(ethylsulfanyl)ethylpiperidine)
4-2-(ethylsulfanyl)ethylpiperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 4-[2-(ethylthio)ethyl]-
- 4-2-(ethylsulfanyl)ethylpiperidine
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- MDL: MFCD29034771
- Inchi: 1S/C9H19NS/c1-2-11-8-5-9-3-6-10-7-4-9/h9-10H,2-8H2,1H3
- InChI Key: CBBXPERXAJHKMI-UHFFFAOYSA-N
- SMILES: N1CCC(CCSCC)CC1
4-2-(ethylsulfanyl)ethylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242527-0.05g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-242527-0.1g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-242527-0.25g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-242527-0.5g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-242527-1.0g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-242527-2.5g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-242527-5.0g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-242527-10.0g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| Enamine | EN300-242527-1g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-242527-5g |
4-[2-(ethylsulfanyl)ethyl]piperidine |
1595594-23-2 | 5g |
$2028.0 | 2023-09-15 |
4-2-(ethylsulfanyl)ethylpiperidine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-2-(ethylsulfanyl)ethylpiperidine
4-2-(Ethylsulfanyl)ethylpiperidine: A Comprehensive Overview
4-2-(Ethylsulfanyl)ethylpiperidine, also known by its CAS number 1595594-23-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and it features a sulfanyl group attached to an ethyl chain, making it a derivative of piperidine with specific functional groups that enhance its reactivity and versatility.
The structure of 4-2-(Ethylsulfanyl)ethylpiperidine consists of a piperidine ring with a substituent at the 4-position. This substituent is an ethyl group that is further modified by the presence of a sulfanyl (-S-) group. The combination of the piperidine ring and the sulfanyl-containing ethyl group imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of 4-2-(Ethylsulfanyl)ethylpiperidine in the field of medicinal chemistry. Its structure allows for interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds, including those with anti-inflammatory and analgesic properties.
In addition to its medicinal applications, 4-2-(Ethylsulfanyl)ethylpiperidine has also been investigated for its potential in materials science. The compound's ability to form stable bonds and its reactivity under certain conditions make it a candidate for use in polymer synthesis and other material engineering processes. Recent advancements in this area have demonstrated its utility in creating novel materials with enhanced mechanical and thermal properties.
The synthesis of 4-2-(Ethylsulfanyl)ethylpiperidine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common methods include nucleophilic substitution reactions and coupling reactions, which are optimized based on the desired product specifications. The availability of efficient synthetic routes has contributed to the increasing popularity of this compound in both academic and industrial settings.
From an environmental perspective, the handling and disposal of 4-2-(Ethylsulfanyl)ethylpiperidine must adhere to established safety protocols to minimize any adverse effects on ecosystems. Researchers have also explored green chemistry approaches to synthesize this compound, focusing on reducing waste and utilizing renewable resources wherever possible.
In conclusion, 4-2-(Ethylsulfanyl)ethylpiperidine, with its CAS number 1595594-23-2, represents a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both research and industrial settings. As ongoing investigations continue to uncover new potentials for this compound, it is likely to play an increasingly important role in the development of innovative solutions across various fields.
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